9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)
Overview
Description
- 9H-Thioxanthenium is a chemical compound with the formula C28H23F6OPS. It is also known as 10-[1,1’-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1).
- This compound is not intended for human or veterinary use; it is for research purposes only.
- Catalog No.: S1900831; CAS No.: 591773-92-1; Molecular Weight: 552.5 g/mol.
Synthesis Analysis
- Unfortunately, I couldn’t find specific details on the synthesis of this compound in the available sources.
Molecular Structure Analysis
- The molecular formula is C28H23F6OPS.
- The compound contains a thioxanthene core with a biphenyl substituent and a hexafluorophosphate anion.
Chemical Reactions Analysis
- Information on specific chemical reactions involving this compound is limited in the available sources.
Physical And Chemical Properties Analysis
- Molecular weight: 552.5 g/mol.
- Availability: In stock for research use only.
Scientific Research Applications
Photodetritylation in Oligonucleotide Synthesis
9H-Thioxanthenium derivatives have been studied for their photochemical activity in forming the trityl cation, a crucial step in the photodetritylation process during oligonucleotide synthesis. Compounds like 10-(4-Heptyloxyphenyl)-9-oxo-2-(N,N,N-triethylammonio)methyl-9H-thioxanthenium bis(hexafluorophosphate) were identified as effective photoactivators for this purpose, showing high efficiency in the detritylation reaction, crucial for the elongation step of the oligonucleotide chain with yields up to 98% (Shelkovnikov et al., 2011).
Synthesis of Radiolabeled Derivatives
The synthesis of 1-fluoro-4-methyl-9H-thioxanthen-9-one and its amine derivatives labeled with carboxyl-14 has been documented, highlighting the importance of 9H-Thioxanthen-9-ones as a common heterocyclic scaffold in biologically active and medicinally significant compounds. This research opens pathways for the creation of radiolabeled molecules for biological and medical applications (Javaheri et al., 2016).
Photophysical and Spectral Properties
Investigations into the spectral and photophysical properties of thioxanthone (9H-thioxanthen-9-one, TX) have provided insights into the role of hydrogen bonds in the deactivation of S1-thioxanthone in various solvents. These studies are fundamental for understanding the photophysical behavior of thioxanthone derivatives in different environments, which is critical for applications ranging from photoinitiation to fluorescence imaging (Krystkowiak et al., 2006).
Photo-Oxidation and Photocatalysis
9H-Xanthenes and 9H-thioxanthenes have been efficiently oxidized to their corresponding xanthones and thioxanthones using a simple photo-oxidation procedure. This process utilizes molecular oxygen as the oxidant and riboflavin tetraacetate as a metal-free photocatalyst, demonstrating high yields. This method holds potential for eco-friendly and efficient synthesis of xanthones and thioxanthones, which are valuable in various chemical and pharmaceutical applications (Torregrosa-Chinillach & Chinchilla, 2021).
Safety And Hazards
- The compound is not intended for human or veterinary use.
- No specific safety data is available in the sources provided.
Future Directions
- Unfortunately, I couldn’t find information on future directions or potential applications for this compound.
Please note that the analysis is based on available data, and further research may be needed to explore additional aspects of this compound. If you have any other specific questions or need further details, feel free to ask! 😊
properties
IUPAC Name |
10-(4-phenylphenyl)-2-propan-2-ylthioxanthen-10-ium-9-one;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23OS.F6P/c1-19(2)22-14-17-27-25(18-22)28(29)24-10-6-7-11-26(24)30(27)23-15-12-21(13-16-23)20-8-4-3-5-9-20;1-7(2,3,4,5)6/h3-19H,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKYZKDZFIFLBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)[S+](C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23F6OPS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00889195 | |
Record name | 9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00889195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1) | |
CAS RN |
591773-92-1 | |
Record name | 9H-Thioxanthenium, 10-[1,1′-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591773-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Thioxanthenium, 10-(1,1'-biphenyl)-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591773921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00889195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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